molecular formula C12H12N2O3S2 B12193380 6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione

6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione

Cat. No.: B12193380
M. Wt: 296.4 g/mol
InChI Key: ZVQXDIDWWGCMDT-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione is a heterocyclic compound that belongs to the class of thiazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes both thiazole and thiadiazine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate to form the corresponding thiosemicarbazide. This intermediate is then cyclized with carbon disulfide and a base, such as potassium hydroxide, to yield the desired thiazolothiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects. Additionally, it can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methoxyphenyl)-3-(2-thienylmethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-ethoxy-phenyl)-7-methyl-3-phenyl-2H-thiazolo(2,3-c)(1,2,4)triazine

Uniqueness

6-(4-methoxyphenyl)-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione is unique due to its specific substitution pattern and the presence of both thiazole and thiadiazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C12H12N2O3S2/c1-17-10-4-2-9(3-5-10)11-8-18-12-13-19(15,16)7-6-14(11)12/h2-5,8H,6-7H2,1H3

InChI Key

ZVQXDIDWWGCMDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NS(=O)(=O)CCN23

Origin of Product

United States

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